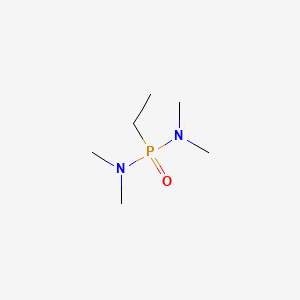
Acetyl-sec-heptylsulphonyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-sec-heptylsulphonyl peroxide: is an organic peroxide compound with the molecular formula C18H34O8S2. It is known for its strong oxidizing properties and is used in various chemical processes and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetyl-sec-heptylsulphonyl peroxide typically involves the reaction of acetyl chloride with sec-heptylsulfonyl peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the peroxide and to minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Acetyl-sec-heptylsulphonyl peroxide undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol and sulfonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and peracids. The reactions are typically carried out at low temperatures to prevent decomposition.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products:
Oxidation: The major products include ketones, aldehydes, and carboxylic acids.
Reduction: The major products are alcohols and sulfonic acids.
Substitution: The major products depend on the nucleophile used but generally include substituted sulfonyl derivatives.
Applications De Recherche Scientifique
Chemistry: Acetyl-sec-heptylsulphonyl peroxide is used as an initiator in polymerization reactions. Its strong oxidizing properties make it suitable for the synthesis of various organic compounds .
Biology: In biological research, it is used as a reagent for the modification of biomolecules. Its ability to oxidize thiol groups makes it useful in studying protein structure and function .
Industry: In industrial applications, it is used in the production of polymers, resins, and other chemical intermediates. Its stability and reactivity make it a valuable compound in various manufacturing processes .
Mécanisme D'action
The mechanism of action of acetyl-sec-heptylsulphonyl peroxide involves the generation of free radicals. Upon decomposition, it forms acetyl radicals and sec-heptylsulfonyl radicals. These radicals can initiate chain reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used .
Comparaison Avec Des Composés Similaires
Benzoyl peroxide: Another organic peroxide used as an initiator in polymerization reactions.
Di-tert-butyl peroxide: Known for its stability and used in various oxidation reactions.
Methyl ethyl ketone peroxide: Commonly used in the production of resins and plastics.
Uniqueness: Acetyl-sec-heptylsulphonyl peroxide is unique due to its specific reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
33970-43-3 |
|---|---|
Formule moléculaire |
C9H18O5S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
heptan-2-ylsulfonyl ethaneperoxoate |
InChI |
InChI=1S/C9H18O5S/c1-4-5-6-7-8(2)15(11,12)14-13-9(3)10/h8H,4-7H2,1-3H3 |
Clé InChI |
WRUWUYLNUMCQJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)S(=O)(=O)OOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)

![[(E)-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)amino] acetate](/img/structure/B13732782.png)

